molecular formula C13H11BrClNO B1517183 4-(2-Bromo-4-methylphenoxy)-3-chloroaniline CAS No. 1021236-09-8

4-(2-Bromo-4-methylphenoxy)-3-chloroaniline

Cat. No. B1517183
M. Wt: 312.59 g/mol
InChI Key: SZSONLWWCHIHJC-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-methylphenoxy)-3-chloroaniline, or BMP-3-Cl, is a compound that has been studied for its potential applications in scientific research. It is a derivative of aniline and is used as a reagent in chemical synthesis. BMP-3-Cl has been studied for its ability to act as a catalyst in organic reactions, as well as its ability to be used as a ligand in coordination chemistry. BMP-3-Cl has also been used in the development of new materials, such as polymers and catalysts. In addition, it has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Characterization of DNA Adducts

Research on similar compounds, such as 4,4'-methylenebis(2-chloroaniline) (MOCA), has focused on their genotoxic and carcinogenic properties, including the metabolic activation and formation of DNA adducts. These studies provide insights into the mechanisms by which these compounds can cause DNA damage, which is crucial for understanding their potential risks and applications in fields such as toxicology and cancer research (Segerbäck & Kadlubar, 1992).

Herbicide Metabolism and Environmental Fate

Another area of research involves the metabolism and environmental fate of hydroxybenzonitrile herbicides, which share structural similarities with the target compound. These studies focus on identifying metabolites and understanding their behavior in environmental processes such as groundwater recharge and bank filtration. This research is important for assessing the environmental impact of these compounds and their potential use in agriculture (Grass et al., 2000).

Transformation by Aqueous Chlorination

Research on the transformation of bromophenols by aqueous chlorination explores the reaction mechanisms and identifies the products formed during water treatment processes. This is relevant for understanding the environmental fate and potential risks associated with the use of similar compounds in water disinfection (Xiang et al., 2020).

Synthesis and Structural Analysis

Studies on the synthesis and structural analysis of related compounds provide insights into their chemical properties and potential applications in materials science and chemistry. For example, the synthesis of oxido-vanadium(V) complexes with tridentate Schiff base ligands offers information on their molecular structure and potential uses in catalysis and materials research (Sheikhshoaie et al., 2015).

properties

IUPAC Name

4-(2-bromo-4-methylphenoxy)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO/c1-8-2-4-12(10(14)6-8)17-13-5-3-9(16)7-11(13)15/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSONLWWCHIHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromo-4-methylphenoxy)-3-chloroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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